5-HT6R antagonist 2

Beschreibung

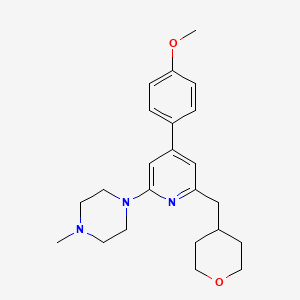

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H31N3O2 |

|---|---|

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

1-[4-(4-methoxyphenyl)-6-(oxan-4-ylmethyl)-2-pyridinyl]-4-methylpiperazine |

InChI |

InChI=1S/C23H31N3O2/c1-25-9-11-26(12-10-25)23-17-20(19-3-5-22(27-2)6-4-19)16-21(24-23)15-18-7-13-28-14-8-18/h3-6,16-18H,7-15H2,1-2H3 |

InChI-Schlüssel |

PUBRPXUPIQJZBT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=CC(=CC(=N2)CC3CCOCC3)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5-HT6R Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin 6 receptor (5-HT6R) has emerged as a compelling target in neuropharmacology, particularly for the development of therapeutics aimed at improving cognitive function. Antagonists of this receptor have demonstrated pro-cognitive effects in a variety of preclinical models, and several have advanced to clinical trials for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of 5-HT6R antagonists, detailing the underlying molecular signaling pathways, the impact on neurotransmitter systems, and the experimental methodologies used to elucidate these functions. Quantitative data for key antagonists are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate understanding.

The 5-HT6 Receptor: A Unique CNS Target

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS).[1] High densities of 5-HT6 receptors are found in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and striatum.[1] This localized expression profile minimizes the potential for peripheral side effects, making it an attractive drug target. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

Mechanism of Action of 5-HT6R Antagonists

5-HT6R antagonists are compounds that bind to the 5-HT6 receptor but do not elicit the downstream signaling cascade typically initiated by the endogenous ligand, serotonin. Instead, they block serotonin from binding and activating the receptor, thereby inhibiting its constitutive activity and signaling.[1] This blockade triggers a cascade of neurochemical and cellular events that are believed to underlie their pro-cognitive effects.

Modulation of Neurotransmitter Systems

A primary mechanism by which 5-HT6R antagonists exert their effects is through the modulation of multiple neurotransmitter systems.[3] This is largely achieved by influencing the activity of GABAergic interneurons.

-

Disinhibition of Acetylcholine and Glutamate Release: 5-HT6R antagonists have been shown to decrease the firing rate of GABAergic interneurons. This reduction in GABAergic inhibition leads to a disinhibition of cholinergic and glutamatergic neurons, resulting in increased release of acetylcholine (ACh) and glutamate in key brain regions like the hippocampus and prefrontal cortex. The enhancement of cholinergic and glutamatergic neurotransmission is a well-established strategy for improving cognitive function. For instance, the selective 5-HT6R antagonist SB-271046 has been demonstrated to produce significant increases in extracellular glutamate levels in the frontal cortex and dorsal hippocampus.

-

Modulation of Dopamine and Norepinephrine: Beyond acetylcholine and glutamate, 5-HT6R antagonism also leads to enhanced release of dopamine and norepinephrine. This broader neurochemical enhancement may contribute to the observed improvements in mood and arousal, in addition to cognition.

The interplay of these neurotransmitter systems is a critical aspect of the therapeutic potential of 5-HT6R antagonists.

Intracellular Signaling Pathways

Antagonism of the 5-HT6 receptor influences several key intracellular signaling pathways that are crucial for synaptic plasticity, learning, and memory.

-

cAMP/PKA Pathway: As the 5-HT6 receptor is positively coupled to adenylyl cyclase, its activation increases cAMP levels and activates Protein Kinase A (PKA). Antagonists block this cascade, thereby modulating the phosphorylation of downstream targets.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical mediator of synaptic plasticity. 5-HT6R antagonists have been shown to increase the phosphorylation of ERK1/2. Interestingly, this effect appears to be mediated through a pathway independent of adenylyl cyclase activity.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is involved in cell growth, proliferation, and survival. 5-HT6R has been shown to engage the mTOR pathway, and antagonists can inhibit this interaction.

-

Fyn and Cdk5 Signaling: The 5-HT6 receptor also interacts with the non-receptor tyrosine kinase Fyn and cyclin-dependent kinase 5 (Cdk5), both of which are implicated in neuronal development and function. Antagonism of the receptor can modulate these interactions.

-

DARPP-32: 5-HT6R antagonists can also interact with Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), a key integrator of dopaminergic and glutamatergic signaling.

Quantitative Data on 5-HT6R Antagonists

The following table summarizes key quantitative data for several well-characterized 5-HT6R antagonists. This allows for a direct comparison of their binding affinities and functional potencies.

| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | IC50 (nM) | pKb |

| SB-271046 | 5-HT6R | Radioligand Binding ([³H]-LSD) | Human | 1.3 | |||

| Radioligand Binding ([¹²⁵I]-SB-258585) | Human | 1.55 | |||||

| Functional (cAMP) | Human | 8.7 | |||||

| Idalopirdine (Lu AE58054) | 5-HT6R | Radioligand Binding | Human | 0.83 | |||

| Intepirdine (SB-742457/RVT-101) | 5-HT6R | Radioligand Binding | Human | 0.7 | |||

| Masupirdine (SUVN-502) | 5-HT6R | Radioligand Binding | Human | 1.4 | |||

| PRX-07034 | 5-HT6R | Radioligand Binding | Human | 2.0 | |||

| AVN-322 | 5-HT6R | Radioligand Binding | Human | 1.2 | |||

| Compound 1 | 5-HT6R | Radioligand Binding | Human | 6 | |||

| Compound 2 | 5-HT6R | Radioligand Binding | Human | 6 | 8.19 | ||

| Compound 3 | 5-HT6R | Radioligand Binding | Human | 21 | 7.67 | ||

| PUC-10 | 5-HT6R | Radioligand Binding | Human | 14.6 | 32 |

Experimental Protocols

The following section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of 5-HT6R antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., methiothepin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation (e.g., 25 µg protein/well), the radioligand at a concentration near its Kd (e.g., 2.5 nM [³H]-LSD), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 5 µM methiothepin).

-

Incubate the plate at 37°C for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional antagonist activity (pA2 or IC50) of a test compound at the 5-HT6 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor.

-

5-HT (serotonin) as the agonist.

-

Test compound at various concentrations.

-

Forskolin (optional, to amplify the cAMP signal).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or FlashPlate).

-

Cell culture reagents.

Procedure:

-

Seed the 5-HT6R-expressing cells into 96- or 384-well plates and culture overnight.

-

On the day of the assay, replace the culture medium with serum-free medium and pre-incubate with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a range of concentrations of 5-HT in the continued presence of the test compound.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

For antagonist characterization, construct concentration-response curves for 5-HT in the absence and presence of different concentrations of the antagonist.

-

Determine the rightward shift of the 5-HT concentration-response curve caused by the antagonist.

-

Calculate the pA2 value from a Schild plot analysis, which provides a measure of the antagonist's potency. Alternatively, determine the IC50 value for the inhibition of a fixed concentration of 5-HT.

In Vivo Microdialysis

Objective: To measure the effect of a 5-HT6R antagonist on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (5-HT6R antagonist).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rat using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period to achieve a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer the 5-HT6R antagonist systemically (e.g., via intraperitoneal injection) or locally through the probe (reverse dialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, acetylcholine, dopamine, norepinephrine) in the dialysate samples using a sensitive analytical technique like HPLC-ECD.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Morris Water Maze

Objective: To assess the effect of a 5-HT6R antagonist on spatial learning and memory.

Materials:

-

Circular water tank filled with opaque water.

-

Submerged escape platform.

-

Visual cues placed around the room.

-

Video tracking system.

-

Laboratory animals (e.g., rats).

-

Test compound (5-HT6R antagonist).

Procedure:

-

Acquisition Phase: For several consecutive days, place the rat in the water maze at different starting locations and allow it to find the hidden escape platform.

-

Administer the 5-HT6R antagonist or vehicle at a specified time before each training session.

-

Record the time it takes for the rat to find the platform (escape latency) and the path taken using the video tracking system.

-

Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

Increased time spent in the target quadrant in the antagonist-treated group compared to the vehicle group indicates improved spatial memory.

Conditioned Emotional Response

Objective: To evaluate the effect of a 5-HT6R antagonist on fear-motivated learning and memory.

Materials:

-

Conditioning chamber with a grid floor capable of delivering a mild footshock.

-

A conditioned stimulus (CS), such as a light and/or tone.

-

An unconditioned stimulus (US), such as a mild footshock.

-

Video recording and analysis software to measure freezing behavior.

-

Laboratory animals (e.g., rats).

-

Test compound (5-HT6R antagonist).

Procedure:

-

Training Phase: Place the rat in the conditioning chamber.

-

Present the CS (light/tone) followed by the US (footshock). Repeat this pairing several times.

-

Administer the 5-HT6R antagonist or vehicle either before or immediately after the training session.

-

Testing Phase: 24 hours after training, return the rat to the same chamber and present the CS without the US.

-

Measure the duration of freezing behavior, which is a natural fear response in rodents.

-

An increase in freezing behavior in the antagonist-treated group compared to a vehicle group (especially in a memory-impaired model) suggests an enhancement of fear memory consolidation.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for characterizing 5-HT6R antagonists.

Signaling Pathways of 5-HT6R Antagonism

References

- 1. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity and Kinetics of a Representative 5-HT6 Receptor Antagonist: Intepirdine (RVT-101)

Disclaimer: The term "5-HT6R antagonist 2" is a non-specific identifier that typically refers to a compound within a series in a particular research publication or patent. Without this specific context, this guide focuses on a well-characterized and clinically evaluated 5-HT6 receptor antagonist, Intepirdine (also known as RVT-101 or SB-742457) , to provide a representative and detailed overview of the binding affinity, kinetics, and associated experimental methodologies.

Introduction to Intepirdine and the 5-HT6 Receptor

The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1][2] Its localization in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, has made it a significant target for therapeutic intervention in cognitive disorders like Alzheimer's disease.[1][3][4] Antagonism of the 5-HT6 receptor is a prominent strategy for enhancing cognitive function.

Intepirdine is a selective 5-HT6 receptor antagonist that was developed for the treatment of Alzheimer's disease and dementia with Lewy bodies. Although it ultimately did not meet its primary endpoints in Phase 3 clinical trials, it remains an important tool compound for studying the role of the 5-HT6 receptor due to its well-documented pharmacological profile.

Binding Affinity and Kinetics of Intepirdine

The interaction of a ligand with its receptor is defined by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation).

Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Intepirdine (SB-742457) | Human 5-HT6 | Radioligand Binding | [³H]-LSD | 2.5 | |

| Intepirdine (SB-742457) | Human 5-HT6 | Radioligand Binding | [³H]-LSD | 1.1 | Not explicitly stated, but inferred from multiple studies |

Note: Kᵢ values can vary slightly between different studies due to variations in experimental conditions.

Binding Kinetics

Experimental Protocols

The characterization of a 5-HT6 receptor antagonist like intepirdine involves a series of in vitro assays to determine its binding and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 or CHO cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (a non-selective but high-affinity serotonin receptor ligand) or a more selective radiolabeled 5-HT6 antagonist.

-

Test Compound: Intepirdine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin) to determine the amount of non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, with other salts like MgCl₂ and EDTA, at a physiological pH of 7.4.

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Workflow Diagram:

Procedure:

-

Preparation: Cell membranes expressing the 5-HT6 receptor are prepared and diluted in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled competitor.

-

Competitive Binding: Membranes, radioligand, and varying concentrations of the test compound (intepirdine).

-

-

Incubation: The plate is incubated (e.g., for 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of intepirdine that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (for Antagonist Activity)

The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced increase in cAMP.

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT) or another 5-HT6 agonist.

-

Test Compound: Intepirdine.

-

cAMP Detection Kit: A kit based on methods like TR-FRET (e.g., LANCE) or ELISA.

-

Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

Workflow Diagram:

Procedure:

-

Cell Plating: Cells expressing the 5-HT6 receptor are plated in a 96- or 384-well plate and incubated.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (intepirdine) or vehicle.

-

Agonist Stimulation: An agonist (e.g., 5-HT) is added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a defined period (e.g., 30 minutes at room temperature).

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit according to the manufacturer's protocol.

-

Data Analysis: The antagonist's potency is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration to calculate an IC₅₀ value.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor's function is mediated through several intracellular signaling cascades. While the canonical pathway involves Gs/adenylyl cyclase/cAMP, non-canonical pathways have also been identified.

-

Canonical Gs Pathway: Upon agonist binding, the 5-HT6 receptor couples to the Gs protein, activating adenylyl cyclase, which in turn increases cAMP levels. This leads to the activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

-

Non-Canonical Pathways: The 5-HT6 receptor can also signal through other pathways independent of Gs. It has been shown to interact with and activate Fyn kinase, leading to the phosphorylation of ERK. Additionally, it can engage the mTOR and Cdk5 signaling pathways, which are involved in processes like neurite growth and neuronal migration.

The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by the modulation of these signaling pathways, ultimately influencing neurotransmitter release and synaptic plasticity.

References

"5-HT6R antagonist 2" selectivity profile against other serotonin receptors

For Researchers, Scientists, and Drug Development Professionals

The 5-HT6 receptor, a member of the serotonin receptor family almost exclusively expressed in the central nervous system, has emerged as a significant target for the development of therapeutics aimed at treating cognitive dysfunction in disorders such as Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory. A critical aspect in the development of any 5-HT6R antagonist is its selectivity profile against other serotonin receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides an in-depth overview of the selectivity profile of a representative 5-HT6 receptor antagonist, details the experimental protocols used for its characterization, and illustrates key pathways and workflows.

Representative 5-HT6R Antagonist: Intepirdine (SB-742457)

Intepirdine (also known as SB-742457 or RVT-101) is a potent and selective 5-HT6 receptor antagonist that has undergone extensive preclinical and clinical investigation. Its selectivity has been characterized against a panel of other serotonin receptors, demonstrating a high affinity for the 5-HT6 receptor with significantly lower affinity for other subtypes.

Quantitative Selectivity Profile

The binding affinities (Ki) of Intepirdine for various human serotonin receptor subtypes are summarized in the table below. The data is compiled from radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity vs. 5-HT6R |

| 5-HT6 | 0.23 | - |

| 5-HT2A | 10 | 43.5 |

| 5-HT2B | >1000 | >4347 |

| 5-HT2C | >1000 | >4347 |

| 5-HT1A | >1000 | >4347 |

| 5-HT1B | >1000 | >4347 |

| 5-HT1D | >1000 | >4347 |

| 5-HT3 | >1000 | >4347 |

| 5-HT7 | >1000 | >4347 |

Note: Data compiled from publicly available pharmacological studies. Fold selectivity is calculated as (Ki of subtype) / (Ki of 5-HT6R).

This profile highlights the high selectivity of Intepirdine for the 5-HT6 receptor, with at least a 43.5-fold lower affinity for the 5-HT2A receptor and significantly weaker interactions with other tested serotonin receptor subtypes. Such a high degree of selectivity is a desirable characteristic for a therapeutic agent, as it reduces the likelihood of off-target side effects.

Experimental Protocols

The determination of the selectivity profile of a 5-HT6R antagonist is primarily achieved through in vitro radioligand binding assays. These assays measure the ability of the test compound to displace a known radioactive ligand from its target receptor.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for various serotonin receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

-

A specific radioligand for each receptor subtype (e.g., [3H]-LSD for 5-HT6R, [3H]-Ketanserin for 5-HT2A).

-

Test compound (5-HT6R antagonist) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of incubations is performed with a high concentration of a known non-radioactive ligand to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound with the radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Caption: Simplified signaling pathway of the 5-HT6 receptor.

Experimental Workflow for Receptor Selectivity Screening

The process of determining the selectivity of a compound involves a systematic screening against a panel of receptors.

Caption: General workflow for 5-HT6R antagonist selectivity screening.

The Intricate Dance of Structure and Activity: A Technical Guide to 5-HT6 Receptor Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

The serotonin 6 (5-HT6) receptor, a Gs-coupled G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system, has emerged as a compelling target for the therapeutic intervention of cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] The development of potent and selective antagonists for this receptor has been a major focus of medicinal chemistry efforts. This technical guide delves into the core principles of the structure-activity relationship (SAR) for a representative series of 5-HT6R antagonists, providing a detailed overview of the key structural modifications that influence their binding affinity and functional activity.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of 5-HT6R antagonists is typically quantified by their binding affinity (Ki) or their functional antagonism (Kb or IC50 in functional assays). The following tables summarize the SAR for two prominent classes of 5-HT6R antagonists: arylsulfonamide and non-sulfonyl derivatives. These tables are a synthesized representation from multiple studies to highlight key structural trends.

Table 1: SAR of Arylsulfonamide-Based 5-HT6R Antagonists

The arylsulfonamide moiety is a classic pharmacophore for 5-HT6R antagonists. Modifications to the aromatic ring (Ar), the linker, and the basic amine have profound effects on affinity.

| Compound ID | Ar Group | Linker (X) | Basic Amine | 5-HT6R Ki (nM) |

| 1a | 1-Naphthyl | -CH2- | Piperazine | 15 |

| 1b | 2-Naphthyl | -CH2- | Piperazine | 45 |

| 1c | 5-Chloro-1-naphthyl | -CH2- | Piperazine | 5 |

| 1d | 1-Naphthyl | -(CH2)2- | Piperazine | 80 |

| 1e | 1-Naphthyl | -CH2- | N-Methylpiperazine | 12 |

| 1f | 1-Naphthyl | -CH2- | Homopiperazine | 30 |

| 1g | Benzo[b]thiophen-3-yl | -CH2- | Piperazine | 8 |

Data synthesized from multiple sources for illustrative purposes.

Key SAR Insights for Arylsulfonamides:

-

Aryl Group: A bulky, electron-rich aromatic or heteroaromatic system is generally preferred. Naphthalene and substituted naphthalene rings often confer high affinity.

-

Linker: A short, rigid linker, such as a methylene group, is optimal. Increasing the linker length typically decreases potency.

-

Basic Amine: A basic nitrogen atom is crucial for interaction with a conserved aspartate residue in the receptor binding pocket. Piperazine is a common and effective basic moiety.

Table 2: SAR of Non-Sulfonyl 5-HT6R Antagonists

In an effort to improve physicochemical properties and explore novel chemical space, various non-sulfonyl scaffolds have been investigated.

| Compound ID | Core Scaffold | R1 | R2 | 5-HT6R Ki (nM) |

| 2a | Imidazo[4,5-b]pyridine | H | 4-Fluorophenyl | 25 |

| 2b | Imidazo[4,5-b]pyridine | Methyl | 4-Fluorophenyl | 10 |

| 2c | Imidazo[4,5-b]pyridine | H | 2,4-Dichlorophenyl | 8 |

| 2d | 1,3,5-Triazine | 2,5-Dichlorophenyl | Methylpiperazine | 6 |

| 2e | 1,3,5-Triazine | 2,3-Dichlorophenyl | Methylpiperazine | 6 |

| 2f | 1,3,5-Triazine | Phenyl | Methylpiperazine | 21 |

Data synthesized from multiple sources for illustrative purposes, including from studies on triazine derivatives.[1][3]

Key SAR Insights for Non-Sulfonyl Antagonists:

-

Core Scaffold: Heterocyclic systems like imidazopyridines and triazines can effectively replace the arylsulfonamide group, serving as a central scaffold for orienting the key pharmacophoric elements.

-

Substitutions: Aromatic substitutions on the core scaffold significantly impact affinity, with electron-withdrawing groups often enhancing potency.

-

Basic Amine: The requirement for a basic amine remains a consistent feature across different scaffolds.

Experimental Protocols

The determination of antagonist affinity and functional activity relies on robust and standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the 5-HT6 receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT6 receptor are cultured to 80-90% confluency.

-

Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4), and protein concentration is determined using a Bradford or BCA assay.[4]

2. Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 200 µL.

-

To each well, add:

-

50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

-

50 µL of radioligand (e.g., [3H]-LSD at a final concentration of 1-2 nM).

-

100 µL of membrane preparation (containing 10-20 µg of protein).

-

-

For determining non-specific binding, a high concentration of a known 5-HT6R ligand (e.g., 10 µM methiothepin) is used instead of the test compound.

-

The plate is incubated at 37°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

The filters are washed three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), the primary second messenger of the 5-HT6 receptor.

1. Cell Culture and Plating:

-

HEK-293 cells stably expressing the human 5-HT6 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are seeded into 96-well or 384-well white, opaque assay plates at a density of 20,000-30,000 cells per well and incubated overnight.

2. Antagonist Incubation:

-

The culture medium is removed, and the cells are washed with pre-warmed assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).

-

Cells are then incubated with various concentrations of the test antagonist for 15-30 minutes at 37°C.

3. Agonist Stimulation:

-

A known 5-HT6R agonist (e.g., serotonin) is added to the wells at a concentration that elicits a submaximal response (EC80) and incubated for 30 minutes at 37°C.

4. cAMP Detection:

-

The intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor). The specific protocol of the chosen kit should be followed.

-

The reaction is typically stopped by adding a lysis buffer provided in the kit, followed by the addition of detection reagents.

5. Data Analysis:

-

The signal generated is inversely (in competitive immunoassays) or directly proportional to the amount of cAMP produced.

-

The IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

The functional antagonist constant (Kb) can be calculated using the Schild equation.

Visualizing a Structure-Activity Relationship Workflow

The process of conducting SAR studies is a cyclical and iterative process involving design, synthesis, and biological evaluation.

A typical workflow for structure-activity relationship studies.

5-HT6 Receptor Signaling Pathway

Understanding the signaling cascade initiated by the 5-HT6 receptor is fundamental to interpreting the effects of its antagonists.

The canonical Gs-cAMP signaling pathway of the 5-HT6 receptor.

This guide provides a foundational understanding of the SAR for 5-HT6 receptor antagonists, coupled with the essential experimental protocols and pathway visualizations necessary for researchers in the field. The continuous exploration of novel scaffolds and a deeper understanding of the receptor's structural biology will undoubtedly pave the way for the development of next-generation therapeutics targeting the 5-HT6 receptor.

References

Downstream Signaling Pathways of 5-HT6 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), has emerged as a significant target for the therapeutic intervention of cognitive dysfunction associated with neuropsychiatric and neurodegenerative disorders. Antagonism of the 5-HT6 receptor has been shown to elicit pro-cognitive effects, primarily through the modulation of multiple downstream signaling cascades. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by 5-HT6 receptor antagonists. It details the intricate molecular mechanisms involving the modulation of neurotransmitter systems, the Extracellular signal-regulated kinase (ERK) pathway, the mammalian target of rapamycin (mTOR) signaling, and the roles of Fyn kinase, cyclin-dependent kinase 5 (Cdk5), and the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). This document summarizes key quantitative data for representative antagonists, provides detailed experimental protocols for crucial assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the 5-HT6 Receptor and its Antagonists

The 5-HT6 receptor is a member of the serotonin receptor family, which is positively coupled to adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Its high expression in brain regions critical for learning and memory, such as the hippocampus, prefrontal cortex, and striatum, underscores its importance in cognitive processes.[2][3]

5-HT6 receptor antagonists are a class of compounds that bind to and inhibit the function of the 5-HT6 receptor.[2] By blocking the constitutive activity of the receptor or the binding of the endogenous ligand serotonin, these antagonists have been demonstrated to enhance cognitive performance in various preclinical models.[4] Their therapeutic potential is being actively investigated for conditions like Alzheimer's disease and schizophrenia. The pro-cognitive effects of 5-HT6R antagonists are not attributed to a single mechanism but rather to a complex interplay of influences on various downstream signaling pathways.

Core Downstream Signaling Pathways

The antagonism of the 5-HT6 receptor initiates a cascade of downstream events that collectively contribute to its physiological and therapeutic effects. The primary signaling pathways modulated by 5-HT6R antagonists are detailed below.

Modulation of Neurotransmitter Systems

A primary mechanism by which 5-HT6 receptor antagonists exert their pro-cognitive effects is through the modulation of multiple neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory. This is achieved, in part, by reducing the inhibitory tone of GABAergic interneurons. By decreasing GABA release, 5-HT6R antagonists disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission. Furthermore, these antagonists can also facilitate the release of other key neurotransmitters, including dopamine and norepinephrine, in brain regions such as the frontal cortex.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in neuronal plasticity and survival. Evidence suggests that 5-HT6 receptor antagonists can modulate this pathway. The cognitive improvements observed with some 5-HT6R antagonists are associated with an increase in the phosphorylation of ERK1/2 (pERK1/2). This activation of the ERK pathway can be mediated through a Fyn-tyrosine kinase-dependent mechanism and appears to be independent of the canonical cAMP pathway.

Mammalian Target of Rapamycin (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The 5-HT6 receptor has been shown to physically interact with mTOR and other proteins in the mTOR pathway. Activation of the 5-HT6 receptor can increase mTOR signaling. Conversely, 5-HT6R antagonists can inhibit the mTOR pathway, and this inhibition is another proposed mechanism for their cognitive-enhancing effects.

Fyn Kinase, Cdk5, and DARPP-32

Beyond the major pathways described above, 5-HT6R antagonists also influence other important signaling molecules:

-

Fyn Kinase: This non-receptor tyrosine kinase interacts with the C-terminus of the 5-HT6 receptor. This interaction is implicated in the activation of the ERK1/2 pathway.

-

Cyclin-Dependent Kinase 5 (Cdk5): The 5-HT6 receptor can constitutively interact with Cdk5, a kinase involved in neuronal development and differentiation. Antagonists acting as inverse agonists can prevent this Cdk5-mediated signaling.

-

DARPP-32: This phosphoprotein is a key integrator of dopamine and glutamate signaling in the striatum. 5-HT6R antagonists can interact with DARPP-32, further contributing to the modulation of striatal output and cognitive function.

Quantitative Data for Representative 5-HT6R Antagonists

The following tables summarize binding affinity (Ki) and functional activity (IC50) data for several well-characterized 5-HT6 receptor antagonists.

Table 1: Binding Affinity (Ki) of Representative 5-HT6R Antagonists

| Compound | Ki (nM) | Species | Reference |

| Idalopirdine | 1.3 | Human | |

| Intepirdine | 0.9 | Human | |

| SB-271046 | 1.0 | Human | |

| Ro 04-6790 | 2.5 | Rat | |

| SB-742457 | 0.23 | Human | |

| PUC-10 | 14.6 | Human |

Table 2: Functional Activity (IC50) of Representative 5-HT6R Antagonists in cAMP Assays

| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |

| Methiothepin | 24 | Antagonist cAMP Assay | HeLa | |

| Spiperone | 7.9 | Antagonist cAMP Assay | CHO-5-HT1A | |

| NAN-190 | 2.6 | Antagonist cAMP Assay | CHO-5-HT1A | |

| PUC-10 | 32 | Antagonist Potency | SH-SY5Y |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of 5-HT6R antagonists.

Western Blotting for Phospho-ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with a 5-HT6R antagonist.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 expressing 5-HT6R) and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Pre-incubate cells with the 5-HT6R antagonist at desired concentrations for 1-2 hours.

-

Stimulate cells with a 5-HT6R agonist (e.g., serotonin) at its EC80 concentration for 5-15 minutes.

-

-

Sample Preparation:

-

Place the culture dish on ice and wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

cAMP Assay

This protocol describes a method for measuring changes in intracellular cAMP levels in response to 5-HT6R antagonist activity.

Materials:

-

Cells expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells)

-

Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)

-

5-HT6R agonist (e.g., serotonin)

-

5-HT6R antagonist

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend in stimulation buffer to the desired concentration.

-

-

Assay Protocol (Antagonist Mode):

-

Dispense a small volume of the cell suspension into the wells of a 384-well plate.

-

Add the 5-HT6R antagonist at various concentrations to the wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Add the 5-HT6R agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the antagonist concentration versus the inhibition of the agonist-induced cAMP response to determine the IC50 value.

-

mTOR Signaling Assay (Western Blotting)

This protocol outlines the detection of key phosphorylated proteins in the mTOR pathway.

Materials:

-

Same as for Phospho-ERK1/2 Western Blotting, with the following exceptions:

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.

Procedure:

-

Cell Culture, Treatment, and Sample Preparation: Follow the same steps as for the Phospho-ERK1/2 assay.

-

Western Blotting:

-

Due to the large size of mTOR (~289 kDa), use a low-percentage (e.g., 6%) or gradient SDS-PAGE gel.

-

Perform a wet transfer, potentially overnight at a lower voltage, to ensure efficient transfer of high molecular weight proteins.

-

Follow the standard Western blotting procedure for blocking, antibody incubation, and detection, using the specific primary antibodies for the mTOR pathway proteins of interest.

-

Normalize the levels of phosphorylated proteins to the total protein levels for each target.

-

Fyn Kinase Assay

This protocol describes a luminescent kinase assay to measure Fyn kinase activity.

Materials:

-

Recombinant Fyn kinase

-

Kinase substrate (e.g., Poly (4:1 Glu, Tyr) Peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

Procedure:

-

Reaction Setup:

-

In a 384-well plate, add the kinase assay buffer.

-

Add the test compound (5-HT6R antagonist) or vehicle.

-

Add the Fyn kinase and the substrate/ATP mixture.

-

-

Kinase Reaction:

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Cdk5 Kinase Assay

This protocol details a method to measure Cdk5 activity from cell lysates.

Materials:

-

Cell lysis buffer

-

Anti-Cdk5 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Histone H1 (as a substrate)

-

[γ-32P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay Kit (for non-radioactive assay)

Procedure:

-

Immunoprecipitation of Cdk5:

-

Lyse cells and quantify the protein concentration.

-

Incubate the lysate with an anti-Cdk5 antibody.

-

Add Protein A/G beads to pull down the Cdk5-antibody complex.

-

Wash the beads to remove non-specific binding.

-

-

Kinase Assay:

-

Resuspend the beads in kinase buffer containing the Cdk5 substrate (e.g., Histone H1) and either [γ-32P]ATP or cold ATP for a non-radioactive assay.

-

Incubate to allow the kinase reaction to proceed.

-

-

Detection:

-

Radioactive: Stop the reaction, separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography.

-

Non-radioactive: Use a system like ADP-Glo™ to measure the ADP produced, which correlates with kinase activity.

-

DARPP-32 Phosphorylation Assay (Western Blotting)

This protocol is for detecting the phosphorylation of DARPP-32 at its key regulatory sites.

Materials:

-

Same as for Phospho-ERK1/2 Western Blotting, with the following exceptions:

-

Primary antibodies: anti-phospho-DARPP-32 (Thr34) and anti-phospho-DARPP-32 (Thr75), and anti-total DARPP-32.

Procedure:

-

Sample Preparation:

-

Use tissue homogenates from relevant brain regions (e.g., striatum) or lysates from appropriate neuronal cell lines.

-

-

Western Blotting:

-

Follow the standard Western blotting protocol as described for phospho-ERK1/2.

-

Use specific primary antibodies to detect the phosphorylation status of DARPP-32 at Thr34 and Thr75.

-

Normalize to total DARPP-32 levels.

-

Conclusion

5-HT6 receptor antagonists represent a promising class of compounds for the treatment of cognitive deficits. Their therapeutic efficacy stems from their ability to modulate a complex network of downstream signaling pathways. A thorough understanding of these pathways, from the modulation of neurotransmitter release to the intricate regulation of intracellular signaling cascades involving ERK, mTOR, Fyn, Cdk5, and DARPP-32, is crucial for the rational design and development of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the multifaceted pharmacology of 5-HT6 receptor antagonists.

References

The Modulatory Role of 5-HT6 Receptor Antagonists on Cholinergic and Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 6 receptor (5-HT6R) has emerged as a significant target in the development of therapeutics for cognitive disorders, particularly Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to enhance cognitive performance in a variety of preclinical models. This effect is largely attributed to the modulation of key neurotransmitter systems, namely the cholinergic and glutamatergic pathways, which are critical for learning and memory. This technical guide provides an in-depth analysis of the mechanisms by which 5-HT6R antagonists influence these systems, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. While the user's request specified "5-HT6R antagonist 2," this appears to be a placeholder. This guide will therefore focus on well-characterized 5-HT6R antagonists, such as SB-271046, as representative examples to elucidate the core mechanisms of this drug class.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions integral to cognition, such as the hippocampus, prefrontal cortex, and striatum.[1][2] Its primary signaling cascade involves the activation of adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[3] However, the 5-HT6 receptor can also signal through other pathways, including the mTOR and Fyn kinase pathways, highlighting its complex role in neuronal function.[4][5]

The therapeutic rationale for targeting the 5-HT6R stems from the observation that its blockade can ameliorate cognitive deficits. This has led to the development and investigation of numerous selective 5-HT6R antagonists. A key aspect of their pro-cognitive effects is their ability to modulate the release of acetylcholine (ACh) and glutamate, two neurotransmitters profoundly implicated in cognitive processes and often dysregulated in neurodegenerative and psychiatric disorders.

Modulation of the Cholinergic System

A substantial body of evidence indicates that 5-HT6R antagonists enhance cholinergic neurotransmission. This is a critical finding, as the cholinergic system is known to be hypoactive in conditions like Alzheimer's disease.

Mechanism of Action: Disinhibition of Cholinergic Neurons

The prevailing hypothesis for the pro-cholinergic effect of 5-HT6R antagonists is an indirect mechanism involving the disinhibition of GABAergic interneurons. 5-HT6 receptors are expressed on GABAergic neurons, and their activation is thought to increase GABA release. By blocking these receptors, 5-HT6R antagonists reduce the inhibitory GABAergic tone on cholinergic neurons, leading to an increase in acetylcholine release. This disinhibition model is a cornerstone of the therapeutic rationale for these compounds.

Quantitative Effects on Acetylcholine Release

While many studies report an increase in acetylcholine release following the administration of 5-HT6R antagonists, precise quantitative data can be variable depending on the specific antagonist, dose, and brain region studied. The following table summarizes representative findings.

| 5-HT6R Antagonist | Brain Region | Method | Effect on Acetylcholine Release | Reference |

| Representative Antagonists | Central Nervous System | In vivo microdialysis | Increased release | |

| Idalopirdine | - | Preclinical studies | Induces acetylcholine release | |

| Intepirdine | - | Preclinical studies | Promotes the release of acetylcholine |

Modulation of the Glutamatergic System

The glutamatergic system, particularly signaling through NMDA and AMPA receptors, is fundamental for synaptic plasticity, learning, and memory. 5-HT6R antagonists have been shown to positively modulate this system.

Mechanism of Action: Enhanced Glutamate Release

Similar to their effect on the cholinergic system, 5-HT6R antagonists are believed to increase glutamate release through the disinhibition of GABAergic interneurons that synapse onto glutamatergic neurons. By reducing GABAergic inhibition, these antagonists facilitate the firing of glutamatergic neurons and subsequent glutamate release.

Quantitative Effects on Glutamate Release

In vivo microdialysis studies have provided quantitative evidence for the enhancement of glutamate release by 5-HT6R antagonists.

| 5-HT6R Antagonist | Brain Region | Dose | Peak Increase in Glutamate (Mean ± SEM) | Reference |

| SB-271046 | Frontal Cortex | 10 mg/kg | 375.4 ± 82.3% | |

| SB-271046 | Dorsal Hippocampus | 10 mg/kg | ~200% (2-fold increase) |

Downstream Signaling Pathways

The modulation of cholinergic and glutamatergic systems by 5-HT6R antagonists is underpinned by complex intracellular signaling cascades.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various neurological disorders. 5-HT6R antagonists have been shown to inhibit the mTOR pathway, which may contribute to their therapeutic effects.

Fyn Kinase and ERK1/2 Signaling

The 5-HT6 receptor can also signal through a Fyn-dependent pathway to activate extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway is involved in synaptic plasticity and cognitive function. Blockade of 5-HT6R can modulate this signaling cascade, further influencing neuronal function.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of acetylcholine and glutamate in specific brain regions of freely moving animals following the administration of a 5-HT6R antagonist.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the 5-HT6R antagonist (e.g., SB-271046, 10 mg/kg, s.c.).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of acetylcholine and glutamate.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effects of a 5-HT6R antagonist on the excitability of GABAergic interneurons.

Methodology:

-

Slice Preparation: Coronal brain slices containing the region of interest are prepared from rodents.

-

Cell Identification: GABAergic interneurons are identified, often using transgenic animals expressing a fluorescent reporter (e.g., GAD67-GFP).

-

Recording: Whole-cell patch-clamp recordings are made from the identified interneurons.

-

Drug Application: The 5-HT6R antagonist is bath-applied to the slice preparation.

-

Data Acquisition: Changes in membrane potential, firing frequency, and synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs) are recorded and analyzed.

-

Analysis: The effects of the antagonist on the electrophysiological properties of the GABAergic interneurons are quantified to assess changes in their excitability.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Caption: Mechanism of 5-HT6R antagonist-mediated neurotransmitter release.

Caption: 5-HT6R antagonist modulation of the mTOR signaling pathway.

References

5-HT6R Antagonists: A Comprehensive Technical Guide to Therapeutic Potential and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 6 receptor (5-HT6R) has emerged as a compelling molecular target for the therapeutic intervention of central nervous system (CNS) disorders, most notably cognitive impairments associated with Alzheimer's disease and schizophrenia.[1][2] Expressed almost exclusively in the CNS, the 5-HT6R is intricately involved in modulating multiple neurotransmitter systems and intracellular signaling cascades that are fundamental to learning, memory, and executive function.[3][4] Antagonism of this Gs-protein coupled receptor has consistently demonstrated pro-cognitive effects in a robust portfolio of preclinical models.[5] This technical guide provides an in-depth exploration of the therapeutic targets of 5-HT6R antagonists, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and providing comprehensive protocols for pivotal behavioral assays.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and striatum. Its unique localization within the CNS minimizes the potential for peripheral side effects, making it an attractive drug target. The primary therapeutic rationale for developing 5-HT6R antagonists stems from their ability to enhance cholinergic and glutamatergic neurotransmission, both of which are compromised in neurodegenerative and psychiatric disorders. Blockade of 5-HT6R has been shown to increase the release of acetylcholine and glutamate, key neurotransmitters in memory formation and synaptic plasticity. Furthermore, preclinical evidence suggests that 5-HT6R antagonists may offer therapeutic benefits for anxiety and depression.

Potential Therapeutic Targets

The therapeutic potential of 5-HT6R antagonists extends across several CNS disorders characterized by cognitive dysfunction.

-

Alzheimer's Disease (AD): This is the most extensively studied indication for 5-HT6R antagonists. The pro-cognitive effects are thought to be mediated by the enhancement of cholinergic and glutamatergic signaling, which are hypoactive in the AD brain. Several 5-HT6R antagonists have progressed to clinical trials for AD, although with mixed results.

-

Schizophrenia: Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder that is poorly addressed by current antipsychotics. 5-HT6R antagonists have shown promise in preclinical models of CIAS by improving episodic memory, executive function, and social cognition.

-

Anxiety and Depression: Emerging preclinical data suggest that 5-HT6R antagonists possess anxiolytic and antidepressant-like properties. These effects may be mediated by the modulation of dopamine and norepinephrine levels in the prefrontal cortex.

-

Obesity: Some studies have indicated a potential role for 5-HT6R antagonists in reducing food intake and body weight, suggesting a possible application in the treatment of obesity.

Signaling Pathways

The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, research has unveiled a more complex signaling network, including several non-canonical pathways that are crucial to the therapeutic effects of 5-HT6R antagonists.

Canonical Gs-cAMP Pathway

Activation of the 5-HT6R by serotonin leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). While this is the primary signaling cascade, the cognitive-enhancing effects of 5-HT6R antagonists appear to be mediated by pathways beyond simple cAMP modulation.

Non-Canonical Signaling Pathways

-

ERK1/2 Pathway: 5-HT6R antagonists have been shown to increase the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway is independent of adenylyl cyclase and is thought to be mediated through the Fyn tyrosine kinase. The activation of the ERK1/2 pathway is strongly associated with synaptic plasticity and memory consolidation.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade influenced by 5-HT6R. Prefrontal 5-HT6 receptors can engage the mTOR pathway, and its inhibition by antagonists may contribute to their pro-cognitive effects.

-

Cdk5 Pathway: The 5-HT6 receptor can activate cyclin-dependent kinase 5 (Cdk5) signaling in an agonist-independent manner. This interaction plays a role in neuronal migration and neurite growth.

Data Presentation: Preclinical and Clinical Findings

The following tables summarize quantitative data for representative 5-HT6R antagonists from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinities of Selected 5-HT6R Antagonists

| Compound | 5-HT6R Ki (nM) | Selectivity vs. other 5-HT receptors | Reference |

| SB-271046 | ~1 | >100-fold | |

| AVN-492 | 0.091 | >1800-fold vs. 5-HT2BR | |

| Idalopirdine | ~1 | High | |

| Intepirdine (SB-742457) | ~0.24 | High | |

| PRX-07034 | ~2.5 | High |

Table 2: Preclinical Efficacy of 5-HT6R Antagonists in Animal Models

| Compound | Animal Model | Test | Dose Range | Observed Effect | Reference |

| SB-271046 | Rat | Morris Water Maze | 10 mg/kg | Improved retention | |

| AVN-492 | Rat | Passive Avoidance | 0.1-1 mg/kg | Reversal of scopolamine- and MK-801-induced memory deficit | |

| AVN-492 | Rat | Elevated Plus-Maze | 0.1-1 mg/kg | Anxiolytic effect | |

| AVN-211 | Rodent | Passive Avoidance, Morris Water Maze | Not specified | Pro-cognitive effects superior to PRX-07034 and intepirdine | |

| PRX-07034 | Rat | Delayed Alternation | 1 and 3 mg/kg | Enhanced short-term memory | |

| Idalopirdine | Rat | Not specified | Not specified | Facilitates neuronal oscillations |

Table 3: Overview of Clinical Trials for Selected 5-HT6R Antagonists

| Compound | Indication | Phase | Outcome Highlights | Reference |

| Idalopirdine | Alzheimer's Disease | III | Failed to show statistically significant improvement in cognition. | |

| Intepirdine | Alzheimer's Disease, Lewy Body Dementia | III | Did not show clinical efficacy in larger Phase III trials. | |

| Latrepirdine | Alzheimer's Disease | III | Did not show clinical efficacy in larger Phase III trials. | |

| AVN-492 | Cognitive and Neurodegenerative Impairments | I | Being tested in Phase I trials. | |

| AVN-322 | Alzheimer's Disease, Schizophrenia | I | Well-tolerated with no adverse effects. | |

| Masupirdine | Agitation in Alzheimer's Disease | II | Post-hoc analysis suggested potential benefits for agitation/aggression. |

Experimental Protocols

Detailed methodologies for key behavioral assays used in the preclinical evaluation of 5-HT6R antagonists are provided below.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

-

A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water (22 ± 1°C).

-

An escape platform submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path and latency to find the platform.

-

Distal visual cues placed around the room.

Procedure:

-

Habituation: Allow the rats to acclimatize to the testing room for at least 30 minutes before the first trial.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each rat.

-

For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).

-

Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.

-

If the rat fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds to observe the spatial cues.

-

Record the escape latency (time to find the platform) and swim path for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Place the rat in the pool at a novel starting position.

-

Allow the rat to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency across trials and days. A significant decrease in latency indicates learning.

-

Probe Trial: A significant preference for the target quadrant (spending more time there than in other quadrants) indicates spatial memory retention.

Passive Avoidance Test for Fear-Motivated Learning and Memory

Objective: To assess long-term memory based on a fear-motivated response.

Apparatus:

-

A two-compartment chamber with a light and a dark compartment, separated by a guillotine door.

-

The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.

Procedure:

-

Acquisition/Training Trial:

-

Place the animal in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

When the animal, following its natural preference, enters the dark compartment with all four paws, the door closes and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

The animal is then returned to its home cage.

-

-

Retention/Test Trial (typically 24 hours later):

-

Place the animal back into the light compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). No shock is delivered during the test trial.

-

Data Analysis:

-

A significant increase in the step-through latency during the test trial compared to the training trial indicates memory of the aversive stimulus. The efficacy of a pro-cognitive drug is demonstrated by its ability to reverse a scopolamine- or MK-801-induced decrease in step-through latency.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated above the floor (typically 50 cm).

-

Two opposite arms are open, and two opposite arms are enclosed by high walls.

-

A central platform connects the four arms.

-

A video camera is mounted above the maze to record the animal's activity.

Procedure:

-

Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes before the test.

-

Test:

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to freely explore the maze for a single 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis:

-

Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. An increase in these parameters suggests a reduction in anxiety-like behavior.

Visualization of Experimental and Drug Discovery Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel 5-HT6R antagonist.

Conclusion

5-HT6R antagonists represent a promising therapeutic strategy for a range of CNS disorders, particularly those involving cognitive deficits. Their mechanism of action, centered on the modulation of key neurotransmitter systems and intracellular signaling pathways, provides a strong rationale for their continued investigation. While clinical trial outcomes have been challenging, the wealth of preclinical data underscores the potential of this target. Future research should focus on identifying patient populations most likely to respond to 5-HT6R antagonism and exploring the therapeutic utility of targeting the non-canonical signaling pathways. This comprehensive guide provides a foundational resource for researchers and drug developers dedicated to advancing novel therapeutics through the strategic antagonism of the 5-HT6 receptor.

References

- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 2. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 5. scantox.com [scantox.com]

The Discovery and Synthesis of a Potent 5-HT6 Receptor Antagonist: A Technical Guide

An In-depth Examination of SB-271046, a Selective Antagonist of the Serotonin 6 Receptor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent and selective 5-HT6 receptor antagonist, SB-271046. The original query for "5-HT6R antagonist 2" did not yield a specific publicly identified compound; therefore, this guide focuses on SB-271046 as a well-characterized and representative example of this class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the 5-HT6 Receptor and the Therapeutic Potential of its Antagonists

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system (CNS), with high concentrations in regions associated with cognition and memory, such as the hippocampus and cortex. Its unique localization and signaling properties have made it an attractive target for the development of novel therapeutics for cognitive disorders. Pharmacological blockade of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in various preclinical models. Consequently, 5-HT6 receptor antagonists are being actively investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Discovery and Pharmacological Profile of SB-271046

SB-271046, chemically known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, emerged from a dedicated drug discovery program aimed at identifying potent and selective antagonists for the 5-HT6 receptor.

Binding Affinity and Selectivity

SB-271046 demonstrates high affinity for the human 5-HT6 receptor. The following table summarizes its binding affinity (pKi) determined through radioligand binding assays.

| Radioligand | Tissue/Cell Line | pKi (mean ± SEM) |

| [³H]-LSD | Human recombinant 5-HT6 (HeLa cells) | 8.92 ± 0.04 |

| [¹²⁵I]-SB-258585 | Human recombinant 5-HT6 (HeLa cells) | 9.09 ± 0.07 |

pKi is the negative logarithm of the inhibitory constant (Ki).

SB-271046 exhibits high selectivity for the 5-HT6 receptor over a wide range of other receptors, ion channels, and transporters, a crucial characteristic for minimizing off-target effects.

Functional Antagonist Activity